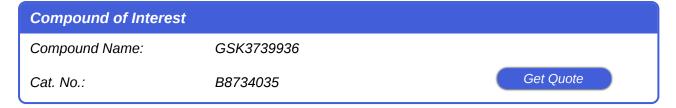


Application Notes and Protocols for GSK3739936 In Vitro HIV-1 Inhibition Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3739936 (also known as BMS-986180) is a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase.[1] Unlike integrase strand transfer inhibitors (INSTIs), GSK3739936 employs a novel mechanism of action by binding to a site on the integrase enzyme that is distinct from the active site. This binding induces aberrant multimerization of the integrase protein, leading to the production of non-infectious viral particles.[1] These application notes provide a detailed overview of the in vitro evaluation of GSK3739936, including its inhibitory activity, cytotoxicity, and the methodologies used for its characterization.

Quantitative Data Summary

The in vitro antiviral activity and cytotoxicity of **GSK3739936** have been evaluated in various cell-based assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Cell Line | Virus Strain | Value | Reference |
|-----------|-----------|-------------------------|---------|-----------|
| EC50 | MT-2 | Wild-Type (WT) HIV-1 | 1.7 nM | [2] |
| IC50 | N/A | HIV-1 Integrase | 11.1 nM | [2] |
| CC50 | MT-2 | N/A | >20 μM | [2] |

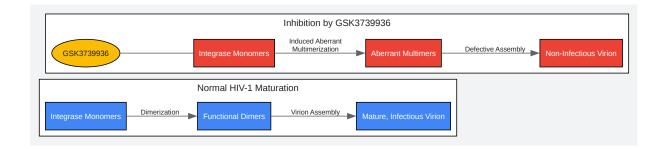


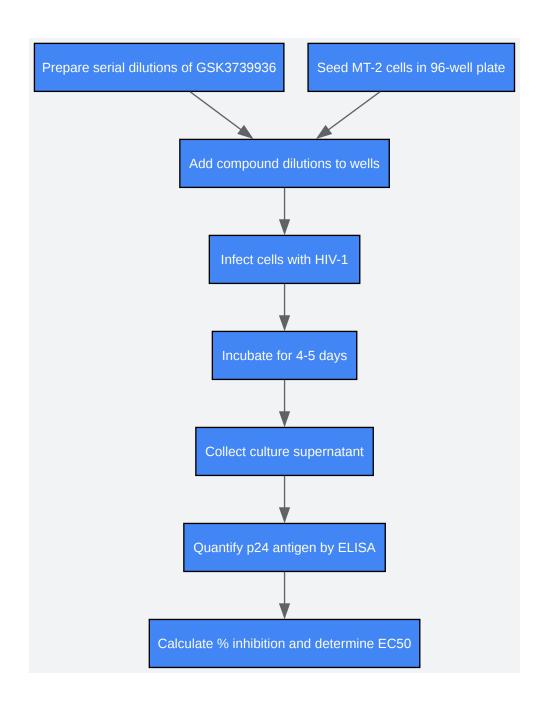
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication in cell culture. IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of the enzymatic activity of HIV-1 integrase. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

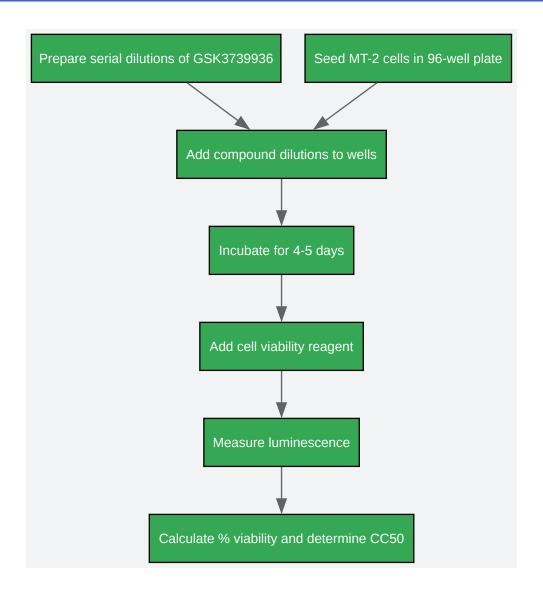
GSK3739936 acts as a molecular glue, inducing and stabilizing non-functional multimers of the HIV-1 integrase enzyme. This allosteric mechanism disrupts the normal process of viral maturation. The binding of GSK3739936 to the integrase catalytic core domain (CCD) at the interface where it interacts with the host protein LEDGF/p75 triggers a conformational change that promotes aberrant protein-protein interactions between integrase subunits.[3][4] This leads to the formation of dysfunctional integrase oligomers, preventing the proper assembly of the viral core and resulting in the production of replication-incompetent virions.[1][3]











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